octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol
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Overview
Description
Preparation Methods
The synthesis of 2,4,6-tris[(dimethylamino)methyl]phenol involves a Mannich reaction, where phenol, formaldehyde, and dimethylamine react under vacuum conditions to remove the water produced . This reaction is typically carried out in a reactor, and the resulting product is purified to obtain the desired compound. Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
2,4,6-tris[(dimethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
2,4,6-tris[(dimethylamino)methyl]phenol has a wide range of applications in scientific research:
Biology: The compound’s ability to complex with transition metals makes it useful in studying metal-protein interactions.
Medicine: Its potential as a trimerization catalyst with polymeric MDI is explored for medical applications.
Industry: It is used in coatings, sealants, composites, adhesives, and elastomers
Mechanism of Action
The mechanism of action of 2,4,6-tris[(dimethylamino)methyl]phenol involves its tertiary amine and phenolic hydroxyl functionalities. These groups enable the compound to act as a catalyst by stabilizing transition states and intermediates during chemical reactions. The molecular targets and pathways involved include interactions with epoxy resins and polyurethane backbones, facilitating polymerization and curing processes .
Comparison with Similar Compounds
2,4,6-tris[(dimethylamino)methyl]phenol is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities. Similar compounds include:
2,4,6-tris[(dimethylamino)methyl]mesitol: Similar structure but different functional groups.
N,N-dimethylbenzylamine: Contains tertiary amine but lacks phenolic hydroxyl group.
Bisphenol A diglycidyl ether: Used in epoxy resins but has different functional groups
This compound’s uniqueness lies in its ability to act as a versatile catalyst and accelerator in various chemical processes, making it invaluable in both research and industrial applications.
Properties
CAS No. |
64426-45-5 |
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Molecular Formula |
C69H135N3O7 |
Molecular Weight |
1118.8 g/mol |
IUPAC Name |
octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/3C18H36O2.C15H27N3O/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6/h3*2-17H2,1H3,(H,19,20);7-8,19H,9-11H2,1-6H3 |
InChI Key |
OGSBMEJBNLIKFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Origin of Product |
United States |
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